4-methoxyquinolin-6-amine dihydrochloride
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Overview
Description
4-methoxyquinolin-6-amine dihydrochloride is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicine, chemistry, and industry. This compound is characterized by the presence of a methoxy group at the 4-position and an amine group at the 6-position of the quinoline ring, along with two hydrochloride groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxyquinolin-6-amine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyaniline and 2-chloroquinoline.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common reaction conditions include heating the mixture to a specific temperature and maintaining it for a certain period.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment and optimized reaction conditions to ensure high yield and purity. The process may also include steps for waste management and environmental protection.
Chemical Reactions Analysis
Types of Reactions
4-methoxyquinolin-6-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The methoxy and amine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce various amine derivatives.
Scientific Research Applications
4-methoxyquinolin-6-amine dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, catalysts, and other industrial products.
Mechanism of Action
The mechanism of action of 4-methoxyquinolin-6-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit the activity of certain enzymes, leading to changes in cellular processes.
Interacting with DNA: The compound may bind to DNA, affecting gene expression and cellular function.
Modulating Signaling Pathways: It can influence various signaling pathways, leading to changes in cell behavior and function.
Comparison with Similar Compounds
4-methoxyquinolin-6-amine dihydrochloride can be compared with other similar compounds, such as:
4-aminoquinoline: Known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug.
Hydroxyquinoline: Used for its antimicrobial properties.
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their positions on the quinoline ring, which confer distinct chemical and biological properties.
Properties
CAS No. |
2648945-71-3 |
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Molecular Formula |
C10H12Cl2N2O |
Molecular Weight |
247.1 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.